3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c19-17-15(13-7-3-1-4-8-13)11-20-18-16(12-21-22(17)18)14-9-5-2-6-10-14/h1-12H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDTUZUUXMOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=CC=C4)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a two-step process. Initially, 3-aminopyrazoles are prepared by reacting enaminonitriles with hydrazine hydrate. These aminopyrazoles are then reacted with formylated acetophenones under reflux conditions at approximately 60°C in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media. This reaction yields 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amines with high regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be adapted for large-scale production. The use of environmentally friendly reagents and conditions, such as aqueous media and KHSO₄, makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyrimidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antitumor, and antibacterial effects.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and bacterial infections.
Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit cyclin-dependent kinase 2 (CDK2) and other kinases, which play crucial roles in cell cycle regulation and proliferation.
Pathways Involved: By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its antitumor effects
Comparison with Similar Compounds
Comparison with Structural Analogues
3,5-Diphenyl Derivatives
- Example Compounds : 3-(4-Fluorophenyl)-5-aryl/alkyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives (e.g., compounds 32–35) .
- Substituents :
- Position 3: Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance anti-mycobacterial activity.
- Position 5: Varied substituents (alkyl, aryl, heteroaryl) modulate potency and selectivity.
- Position 7: Pyridin-2-ylmethylamine group critical for targeting mycobacterial ATP synthase.
- Activity : Potent inhibition of Mycobacterium tuberculosis (MIC values <1 µM), low hERG liability, and metabolic stability .
3,6-Diphenyl Derivatives
- Example Compound : 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine.
- Activity: Limited data available; commercial discontinuation suggests reduced focus in antimicrobial research .
Neurologically Targeted Derivatives
- Example Compound : MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine) .
- Substituents : Bulky 3-(4-methoxy-2-methylphenyl) and bis(2-methoxyethyl)amine at position 7.
- Activity : Selective CRF1 receptor antagonism, highlighting the role of bulky substituents in neurological target engagement.
Structural and Functional Insights
Position 7 Modifications
- Pyridin-2-ylmethylamine : Common in anti-TB agents (e.g., compounds 32–35), improves solubility and target binding .
- Bulky Amines (e.g., MPZP) : Enable interaction with neurological receptors (e.g., CRF1), demonstrating substituent-driven target divergence .
Electron Effects at Position 3
- 4-Fluorophenyl : Enhances anti-TB activity by optimizing electronic interactions with ATP synthase .
- Methoxy/Methyl Groups : In MPZP, electron-donating groups facilitate CNS penetration and receptor binding .
Position 5 vs. 6 Substitutions
- Position 5 (3,5-Diphenyl) : Allows steric and electronic tuning for antimicrobial activity.
- Position 6 (3,6-Diphenyl) : Understudied; positional isomerism may alter binding pocket compatibility.
Comparison with Triazolopyrimidines
Triazolopyrimidines, though structurally distinct, share therapeutic overlap:
- Antimalarial Activity : Naphthalen-2-yl-substituted triazolopyrimidines (e.g., compound 7) exhibit high docking scores (-31.37 kcal/mol) against Plasmodium falciparum DHOD .
- Anticancer Activity: Trifluoroethylamino-substituted triazolopyrimidines inhibit tubulin polymerization, demonstrating heterocycle-dependent mechanisms .
Biological Activity
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₄N₄
- Molecular Weight : 286.34 g/mol
- CAS Number : 32016-25-4
This compound features a fused pyrazole and pyrimidine ring system with phenyl groups at the 3 and 6 positions, contributing to its unique pharmacological profile.
Biological Activities
This compound exhibits several notable biological activities:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antibacterial Properties :
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest in cancer cells .
- Modulation of Signaling Pathways : It also affects various signaling pathways involved in cancer progression and inflammation. For instance, it may alter the NF-kB signaling pathway, which is essential for inflammatory responses .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,7-Diphenylpyrazolo[1,5-a]pyrimidine | Similar structure with different phenyl positioning | Antitumor activity |
| 3,6-Dinitropyrazolo[1,5-a]pyrimidine | Contains nitro groups | Enhanced cytotoxicity |
| 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one | Different functional groups | Varying pharmacological effects |
The unique substitution pattern of this compound contributes to its distinct biological activities compared to related compounds.
Case Studies and Research Findings
A study conducted by Shin et al. demonstrated the efficacy of small-molecule inhibitors targeting RAS proteins in cancer therapy. The findings indicated that compounds similar to this compound could effectively reduce cell proliferation in KRAS-mutated cancer cells . Additionally, another investigation highlighted its potential as an immune modulator through the inhibition of NR2F6 activity .
Q & A
Q. Key Optimization Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and reaction rates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl group introduction .
- Temperature : Elevated temperatures (80–120°C) are often required for cyclization but must be balanced to avoid decomposition .
How can crystallographic and spectroscopic techniques elucidate the structural features of this compound?
Q. Basic Research Focus
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking between phenyl rings) .
- NMR spectroscopy :
- HPLC-MS : Validates purity (>95%) and molecular weight .
What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ variability) often arise from:
Q. Methodological Solutions :
- Standardized protocols : Use common cell lines (e.g., HEK293 for kinase assays) and control compounds.
- Dose-response curves : Perform triplicate experiments with statistical validation (p < 0.05) .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to reconcile activity trends .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic targets?
Advanced Research Focus
Key SAR insights from analogs:
- Position 3 and 6 phenyl groups : Enhance hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) .
- Amine group at position 7 : Critical for hydrogen bonding with catalytic residues (e.g., in PDE inhibitors) .
- Electron-deficient substituents : Fluorine or nitro groups at para positions improve metabolic stability .
Q. Experimental Design :
- Analog synthesis : Systematically vary substituents (e.g., -CF₃, -OCH₃) and assess potency via enzymatic assays .
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential moieties .
What analytical methods are recommended for monitoring synthetic intermediates and ensuring product purity?
Q. Basic Research Focus
- Thin-layer chromatography (TLC) : Tracks reaction progress using silica plates and UV visualization .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula of intermediates .
- HPLC-DAD : Quantifies purity (>98%) and detects trace impurities .
Q. Troubleshooting :
- Byproduct formation : Use scavenger resins (e.g., QuadraSil MP) during coupling steps .
- Low yields : Optimize stoichiometry (1.2–1.5 eq. of aryl halides in cross-coupling) .
What are the challenges in pharmacokinetic profiling of this compound, and how are they addressed?
Advanced Research Focus
Key Challenges :
- Low solubility : Aromatic rings contribute to hydrophobicity (logP > 3), limiting aqueous solubility.
- Metabolic instability : Oxidative metabolism of amine groups reduces bioavailability.
Q. Solutions :
- Prodrug design : Introduce phosphate esters at the amine group for enhanced solubility .
- Microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots and guide structural modifications .
How do computational methods contribute to understanding the electronic properties of this compound?
Q. Advanced Research Focus
- Density functional theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at electron-deficient pyrimidine rings) .
- Molecular dynamics (MD) : Simulates binding stability in solvated enzyme environments (e.g., 100 ns simulations for kinase inhibitors) .
Q. Applications :
- Predict regioselectivity in electrophilic substitution reactions .
- Optimize substituents for charge transfer in photophysical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
